N-(Piperidin-3-ylmethyl)-2-(thiophen-3-yl)acetamide hydrochloride
Overview
Description
N-(Piperidin-3-ylmethyl)-2-(thiophen-3-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C12H19ClN2OS and its molecular weight is 274.81 g/mol. The purity is usually 95%.
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Biological Activity
N-(Piperidin-3-ylmethyl)-2-(thiophen-3-yl)acetamide hydrochloride, with the molecular formula C12H19ClN2OS and a molecular weight of 274.81 g/mol, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H19ClN2OS
- CAS Number : 1185319-57-6
- Molecular Weight : 274.81 g/mol
- IUPAC Name : N-(piperidin-3-ylmethyl)-2-thiophen-3-ylacetamide; hydrochloride
1. Pharmaceutical Applications
The compound is noted for its potential in pharmaceutical formulations. Variants have shown efficacy in therapeutic contexts, particularly in targeting specific biological pathways relevant to various diseases.
2. Inhibition of Acyl-CoA: Cholesterol O-Acyltransferase (ACAT)
Research indicates that related compounds can effectively inhibit ACAT, an enzyme implicated in cholesterol metabolism. This inhibition suggests a role in managing conditions associated with cholesterol dysregulation, such as atherosclerosis.
3. DNA and Protein Binding
Studies demonstrate that derivatives of this compound exhibit significant interactions with DNA and proteins. For instance, binding assays with calf thymus DNA and bovine serum albumin (BSA) reveal potential applications in drug delivery systems and biomolecular studies.
4. Antimicrobial Activity
N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have shown effectiveness against various bacterial strains and Candida species, indicating the compound's potential as a broad-spectrum antimicrobial agent.
5. Anticancer Potential
The antiproliferative properties of certain derivatives have been investigated against human cancer cell lines, demonstrating significant growth inhibition. This suggests that the compound may serve as a lead structure for developing new anticancer therapies.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Pharmaceutical Applications | Part of therapeutic formulations targeting specific diseases | |
ACAT Inhibition | Inhibits cholesterol metabolism enzyme ACAT | |
DNA Binding | Exhibits interactions with calf thymus DNA | |
Antimicrobial Activity | Effective against pathogenic bacteria and fungi | |
Anticancer Activity | Significant growth inhibition in cancer cell lines |
The biological activities of this compound can be attributed to its structural features which facilitate interaction with various biological targets:
- Enzyme Inhibition : The piperidine ring may enhance binding affinity to enzymes like ACAT due to its ability to mimic substrate structures.
- DNA Interaction : The thiophene moiety is known for its ability to intercalate into DNA strands, potentially disrupting replication processes.
Properties
IUPAC Name |
N-(piperidin-3-ylmethyl)-2-thiophen-3-ylacetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS.ClH/c15-12(6-10-3-5-16-9-10)14-8-11-2-1-4-13-7-11;/h3,5,9,11,13H,1-2,4,6-8H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYWVZDXFZJVSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNC(=O)CC2=CSC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671620 | |
Record name | N-[(Piperidin-3-yl)methyl]-2-(thiophen-3-yl)acetamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185319-57-6 | |
Record name | N-[(Piperidin-3-yl)methyl]-2-(thiophen-3-yl)acetamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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